methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate
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Overview
Description
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate is a complex organic compound that features an adamantane moiety, a carbamoylamino group, and a chlorobenzoate ester. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various biological targets, leading to diverse physiological effects.
Biochemical Pathways
It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process can lead to the formation of diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) , potentially affecting various biochemical pathways.
Pharmacokinetics
The metabolic stability of adamantane derivatives can be influenced by the presence of bulky groups . The bulky adamantane moiety in certain compounds has been shown to disrupt the process of hydrolysis , which could potentially impact the bioavailability of Methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate.
Result of Action
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they could have diverse effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the radical functionalization of adamantane to introduce the necessary functional groups . The chlorobenzoate ester can be synthesized through esterification reactions involving methyl alcohol and 4-chlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl groups.
Reduction: Reduction reactions can modify the carbamoylamino group.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzoate ester under basic conditions.
Major Products
The major products of these reactions include hydroxylated adamantane derivatives, reduced carbamoylamino compounds, and substituted benzoate esters .
Scientific Research Applications
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
Amantadine: Used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral compound with a similar adamantane structure.
Uniqueness
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate is unique due to its combination of an adamantane moiety, a carbamoylamino group, and a chlorobenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-26-18(24)15-2-3-16(21)17(7-15)23-19(25)22-11-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYFRFWVOIYEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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